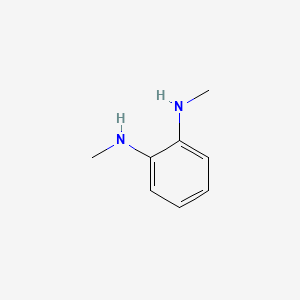

N1,N2-Dimethylbenzene-1,2-diamine

Übersicht

Beschreibung

N1,N2-Dimethylbenzene-1,2-diamine is a chemical compound that is soluble in various organic solvents. It has alkaline properties and is commonly used in the field of organic synthesis . It can serve as a catalyst, functional reagent, and starting material in organic synthesis .

Synthesis Analysis

N1,N2-Dimethylbenzene-1,2-diamine is typically synthesized from phenol through a nitration process to produce nitrophenol, which is then reduced to yield the target product .Molecular Structure Analysis

The molecular formula of N1,N2-Dimethylbenzene-1,2-diamine is C8H12N2 . The average mass is 136.194 Da and the monoisotopic mass is 136.100052 Da .Chemical Reactions Analysis

This compound is known for its reactivity. It can undergo amination reactions with various substrates . In a study, the kinetics and mechanism of anodic oxidation of an Au electrode in a weakly basic aqueous solution of secondary diaminoalkanes (N1,N2-dimethylethane-1,2-diamine and piperazine) were studied by cyclic voltammetry and gravimetry .Physical And Chemical Properties Analysis

N1,N2-Dimethylbenzene-1,2-diamine is a colorless to light yellow liquid . It is soluble in various organic solvents . The compound has a molecular weight of 136.19 .Wissenschaftliche Forschungsanwendungen

Application 1: Selective Synthesis of N-arylbenzene-1,2-diamines

- Summary of the Application: N1,N2-Dimethylbenzene-1,2-diamine is used in the selective synthesis of N-arylbenzene-1,2-diamines . This process involves the photoreaction of 4-methoxyazobenzenes .

- Methods of Application: The method involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid . This process yields N2-aryl-4-methoxybenzene-1,2-diamines as the major product .

- Results or Outcomes: The outcome of this process is the production of N2-aryl-4-methoxybenzene-1,2-diamines . The exact yield or statistical data was not provided in the source .

Application 2: Organic Synthesis

- Summary of the Application: N1,N2-Dimethylbenzene-1,2-diamine is commonly used in the field of organic synthesis . It can be used as a catalyst, functional reagent, and starting material in various organic reactions .

- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes: The outcomes of these reactions would vary depending on the specific reaction being carried out . The source did not provide any quantitative data or statistical analyses .

Application 3: Synthesis of Nitrophenol

- Summary of the Application: N1,N2-Dimethylbenzene-1,2-diamine is used in the synthesis of nitrophenol . This is a common process in organic chemistry .

- Methods of Application: The method involves the nitration of phenol to produce nitrophenol, which is then reduced to produce the target compound .

- Results or Outcomes: The outcome of this process is the production of N1,N2-Dimethylbenzene-1,2-diamine . The exact yield or statistical data was not provided in the source .

Application 4: Drug Delivery Systems

- Summary of the Application: N1,N2-Dimethylbenzene-1,2-diamine has potential applications in drug delivery systems . It can be used to improve drug solubility in water and membrane transport .

- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes: The outcomes of these applications would vary depending on the specific drug being delivered . The source did not provide any quantitative data or statistical analyses .

Application 5: Organic Synthesis

- Summary of the Application: N1,N2-Dimethylbenzene-1,2-diamine is commonly used in the field of organic synthesis . It can be used as a catalyst, functional reagent, and starting material in various organic reactions .

- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes: The outcomes of these reactions would vary depending on the specific reaction being carried out . The source did not provide any quantitative data or statistical analyses .

Application 6: Drug Delivery Systems

- Summary of the Application: N1,N2-Dimethylbenzene-1,2-diamine has potential applications in drug delivery systems . It can be used to improve drug solubility in water and membrane transport .

- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes: The outcomes of these applications would vary depending on the specific drug being delivered . The source did not provide any quantitative data or statistical analyses .

Safety And Hazards

When handling N1,N2-Dimethylbenzene-1,2-diamine, safety procedures should be followed. This compound may cause irritation to the skin and eyes, and inhalation of its vapors should be avoided . It should be handled in well-ventilated areas and protective measures should be taken during storage and handling to ensure safe use .

Relevant Papers There are several papers related to N1,N2-Dimethylbenzene-1,2-diamine. For instance, one paper discusses the electrochemical behavior of smooth gold in aqueous solutions of piperazine and N1,N2-dimethylethane-1,2-diamine . Another paper presents the structural characterization of two benzene-1,2-diamine complexes of zinc chloride . These papers provide valuable insights into the properties and potential applications of N1,N2-Dimethylbenzene-1,2-diamine.

Eigenschaften

IUPAC Name |

1-N,2-N-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAPFAAAQBMYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472602 | |

| Record name | 3,4-dimethylaminophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N2-Dimethylbenzene-1,2-diamine | |

CAS RN |

3213-79-4 | |

| Record name | 3,4-dimethylaminophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)